3,4,5-triethoxy-N-(2-pyrimidinyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-pyrimidinyl)benzamide is an organic compound with the molecular formula C19H24N2O4 It is a benzamide derivative featuring ethoxy groups at the 3, 4, and 5 positions of the benzene ring and a pyrimidinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-pyrimidinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 2-aminopyrimidine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-aminopyrimidine to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-pyrimidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxy-N-(2-pyrimidinyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N-(2-pyrimidinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-pyrimidinyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-pyridinyl)benzamide
- 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3,4,5-trimethoxy-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide
Uniqueness
3,4,5-triethoxy-N-(2-pyrimidinyl)benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The pyrimidinyl group also provides distinct binding properties compared to pyridinyl derivatives, potentially leading to different biological effects and applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-pyrimidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-22-13-10-12(11-14(23-5-2)15(13)24-6-3)16(21)20-17-18-8-7-9-19-17/h7-11H,4-6H2,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDYLJNEKVJCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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